1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol
Description
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVBMYVHVSEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions, often starting with the cyclization of an appropriate precursor.
Bromination: The carbazole is then brominated at the 3 and 6 positions using bromine or a brominating agent under controlled conditions.
Attachment of the Bis-(2-hydroxy-ethyl)-amino Group: The final step involves the nucleophilic substitution reaction where the bis-(2-hydroxy-ethyl)-amino group is introduced to the brominated carbazole.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the carbazole moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Halogenation Patterns
- Target Compound : 3,6-Dibromo substitution on the carbazole ring enhances electron-withdrawing effects, improving binding to Nampt and stabilizing dimerization .
- Analog 1: 1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol (CAS 301353-97-9) replaces bromine with chlorine, reducing molecular weight (415.32 g/mol vs.
- Analog 2 : 1-(3,6-Difluoro-9H-carbazol-9-yl)-propan-2-ol derivatives (e.g., WK-12) exhibit lower steric hindrance, which may reduce DNMT1 inhibitory activity compared to brominated analogs .
Side Chain Modifications
- Target Compound: The bis-(2-hydroxy-ethyl)-amino group enhances solubility and hydrogen-bonding capacity, critical for Nampt interaction .
- Analog 3: 1-(3,6-Dibromo-carbazol-9-yl)-3-(dimethylamino)-propan-2-ol (8a/8b) replaces hydroxy-ethyl groups with methyl groups, reducing polarity but increasing clathrin-mediated endocytosis inhibition (IC₅₀ = 2.1–2.3 μM) .
- Analog 4: 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methylphenylamino)-propan-2-ol (CAS 304880-74-8) introduces a hydrophobic 2-methylphenyl group, which may enhance membrane permeability but reduce aqueous stability .
Functional Divergence and Therapeutic Implications
- Cardioprotection vs. Endocytosis Inhibition: The target compound’s bis-(2-hydroxy-ethyl)-amino group directs specificity toward Nampt and SIRT1 activation, making it suitable for metabolic and cardiovascular diseases . In contrast, dimethylamino-substituted analogs (8a/8b) prioritize dynamin-related pathways, relevant in neurology and oncology .
- Structural Determinants of Solubility : Hydroxy-ethyl groups in the target compound improve aqueous solubility (critical for oral bioavailability), whereas hydrophobic substituents (e.g., 2-methylphenyl in CAS 304880-74-8) may limit systemic distribution .
Biological Activity
1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol, identified by its CAS number 300816-44-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and potential applications in drug development.
Chemical Structure
The molecular formula of the compound is C19H22Br2N2O3, with a molecular weight of approximately 486.20 g/mol. The structure features a carbazole moiety that is known for its diverse biological activities.
Antibacterial Activity
Recent studies have explored the antibacterial properties of various derivatives of carbazole compounds. While specific data on this compound is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A (related carbazole) | 20 | 40 |
| Compound B (related carbazole) | 30 | 50 |
| This compound | TBD | TBD |
Note: TBD - To Be Determined; further studies are required to establish specific MIC values for this compound.
Cytotoxic Effects
Cytotoxicity studies are crucial for evaluating the safety and efficacy of potential therapeutic agents. While direct studies on the cytotoxic effects of this specific compound are yet to be published, similar carbazole derivatives have exhibited significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity of Carbazole Derivatives
A study evaluated the cytotoxic effects of several carbazole derivatives on human cancer cell lines and found that:
- Compound X showed IC50 values ranging from 10 to 25 µM across different cell lines.
- Compound Y demonstrated selective toxicity towards breast cancer cells with an IC50 value of 15 µM.
These findings suggest that modifications to the carbazole structure can enhance cytotoxicity, indicating a potential avenue for research into this compound.
The mechanism by which carbazole derivatives exert their biological activity often involves interactions with cellular targets such as DNA and proteins. For example, some derivatives have been shown to intercalate into DNA, leading to strand breaks and apoptosis in cancer cells.
Q & A
Basic: What synthetic strategies are recommended for introducing the bis(2-hydroxyethyl)amino group into the carbazole scaffold?
Methodological Answer:
The bis(2-hydroxyethyl)amino group can be introduced via nucleophilic substitution or reductive amination. For carbazole derivatives, alkylation of the carbazole nitrogen with a brominated propanolamine intermediate (e.g., 3-bromo-1-(bis(2-hydroxyethyl)amino)propan-2-ol) is common. Key steps include:
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in heterogeneous systems .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
- Solvent selection : Polar aprotic solvents like DMSO or DMF optimize nucleophilicity of the carbazole nitrogen .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm for carbazole absorption) using a C18 column and acetonitrile/water gradient .
- Spectroscopy :
Basic: What purification techniques are effective for removing alkylation byproducts?
Methodological Answer:
- Liquid-liquid extraction : Separate unreacted carbazole using ethyl acetate/water partitioning .
- Column chromatography : Use silica gel with hexane:toluene (4:1) for nonpolar impurities, transitioning to ethyl acetate for polar byproducts .
- Recrystallization : Ethanol/water mixtures can isolate the final product as a crystalline solid .
Advanced: How can researchers resolve contradictions in reaction yields reported for similar carbazole alkylation reactions?
Methodological Answer:
Discrepancies often arise from:
- Catalyst loading : TBAB concentrations >0.1 equiv. may suppress side reactions in microwave-assisted protocols .
- Substituent effects : Electron-withdrawing bromine groups at C3/C6 reduce carbazole nucleophilicity, requiring longer reaction times .
- Statistical optimization : Apply a 2 factorial design to test variables (temperature, solvent ratio, catalyst) and identify dominant factors .
Advanced: What computational tools can predict the reactivity of the carbazole core during functionalization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic sites on the carbazole ring .
- Reaction path sampling : Simulate transition states for alkylation steps using software like Gaussian or ORCA .
- Machine learning : Train models on existing carbazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Advanced: How can researchers design experiments to study the impact of bromine substituents on photophysical properties?
Methodological Answer:
- UV-Vis/fluorescence spectroscopy : Compare absorption/emission spectra of dibromo vs. non-halogenated analogs to assess π-π* transitions .
- Time-resolved spectroscopy : Measure excited-state lifetimes to evaluate bromine-induced heavy-atom effects .
- Structure-property modeling : Use Hammett constants to correlate substituent electronic effects with quantum yields .
Advanced: What strategies mitigate diastereomer formation during propanolamine side-chain synthesis?
Methodological Answer:
- Chiral resolution : Employ (S)- or (R)-mandelic acid derivatives to separate enantiomers via diastereomeric salt formation .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination steps .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during reductive amination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
